molecular formula C19H21NO5 B4405739 methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate

methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate

Cat. No. B4405739
M. Wt: 343.4 g/mol
InChI Key: BSCSLONPXJFXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate, also known as MIBE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIBE is a member of the benzoate ester family and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis in cancer cells and may have potential as a cancer treatment. This compound has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate is its potential as a cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of a variety of diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate. One area of interest is in the development of new cancer treatments. This compound has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop targeted therapies. Finally, this compound may have potential applications in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, and further research is needed to explore these possibilities.
Conclusion:
This compound, or this compound, is a chemical compound with potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, and may be useful in the development of new treatments for a variety of diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases.

Scientific Research Applications

Methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of cancer research. This compound has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 4-[2-oxo-2-(2-propan-2-yloxyanilino)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(2)25-17-7-5-4-6-16(17)20-18(21)12-24-15-10-8-14(9-11-15)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCSLONPXJFXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.